3-(N-Cbz-methylaminomethyl)azetidine
Overview
Description
3-(N-Cbz-methylaminomethyl)azetidine, also known as benzyl (azetidin-3-ylmethyl) (methyl)carbamate, is a chemical compound with the molecular formula C13H18N2O2 . It contains a total of 36 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The molecular structure of this compound includes 1 four-membered ring (azetidine), 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) . The molecule contains a total of 36 bonds, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.29 . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Synthesis and Reactivity Enhancements
3-(N-Cbz-methylaminomethyl)azetidine has been highlighted in the synthesis of 3,3-Diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols, demonstrating unexpected reactivity enhancement due to the N-Cbz group. This process not only yields azetidines in high yield but also opens up possibilities for further derivatization into drug-like compounds (Denis et al., 2018).
Catalytic Intramolecular Amination
The compound plays a role in the efficient synthesis of azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. This method is significant for its low catalyst loading and the use of inexpensive reagents, underlining the compound's utility in creating functional groups within organic synthesis (He et al., 2012).
Epigenetic Studies
In epigenetic research, derivatives of azetidine, including those related to this compound, have been used to investigate the mechanisms of DNA methylation and demethylation, crucial for understanding gene expression and silencing in diseases like cancer (Yang et al., 2012).
Antidepressant and Nootropic Agents
Research has also explored the synthesis of Schiff’s bases and 2-azetidinones from azetidine derivatives, demonstrating potential antidepressant and nootropic activities. This indicates the compound's relevance in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).
Drug Design and Delivery
This compound contributes to the field of drug design and delivery by serving as a building block in the synthesis of prodrug derivatives aimed at enhancing drug properties such as bioavailability, distribution, and action mechanism. This is particularly relevant in the context of antiviral and anticancer therapies (Parang et al., 2000).
Properties
IUPAC Name |
benzyl N-(azetidin-3-ylmethyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(9-12-7-14-8-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQQERWCCAQHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CNC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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